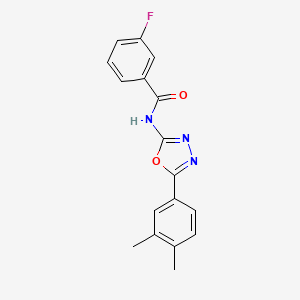

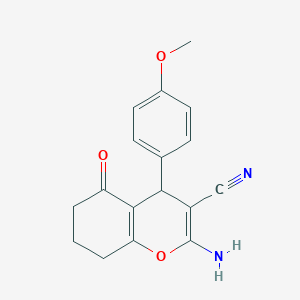

![molecular formula C20H15IN2O2 B2892841 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide CAS No. 303797-11-7](/img/structure/B2892841.png)

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, such as the compound , have been reported to exhibit significant antiviral properties. Specifically, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and other viruses . This suggests potential applications in developing antiviral medications, particularly as we face evolving viral pathogens.

Anti-HIV Activity

The compound’s framework has been utilized in the synthesis of derivatives that demonstrate anti-HIV activity. Novel indolyl and oxochromenyl xanthenone derivatives have been studied for their effectiveness against HIV-1, indicating the compound’s role in the ongoing fight against HIV/AIDS .

Anti-Inflammatory Applications

Indole derivatives have been synthesized and evaluated as TNF-α inhibitors, which play a pivotal role in inflammatory responses . The compound’s derivatives could potentially be developed into medications for treating auto-inflammatory diseases by suppressing TNF-α activity.

Anticancer Properties

The indole nucleus, which is part of the compound’s structure, is found in many synthetic drug molecules with anticancer activities. The ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new therapeutic agents targeting various cancers .

Antimicrobial Effects

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi. This opens up possibilities for the compound to be used in creating new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance .

Antidiabetic Potential

Research has indicated that indole derivatives can exhibit antidiabetic effects. This suggests that the compound could be explored for its potential in managing diabetes, possibly by influencing insulin secretion or glucose metabolism .

Antimalarial Activity

The compound’s derivatives have also been investigated for their antimalarial properties. Given the global impact of malaria and the need for new treatments due to drug resistance, this application is particularly relevant .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activities, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase, these compounds may help alleviate symptoms or slow the progression of such conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15IN2O2/c1-2-23-17-11-10-16(13-7-5-8-14(18(13)17)20(23)25)22-19(24)12-6-3-4-9-15(12)21/h3-11H,2H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBNFPIFVSKWBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4I)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

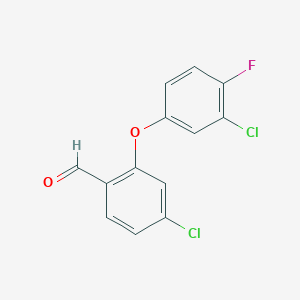

![7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2892758.png)

![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2892759.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2892760.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide](/img/structure/B2892769.png)

![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)

![3-(3-fluorophenyl)-5-oxo-N-(3-phenylpropyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

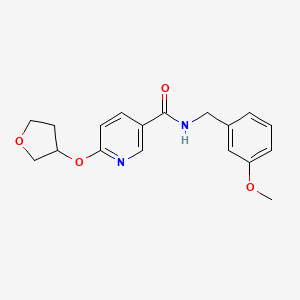

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)